[(2S)-3-acetyloxy-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Regaloside E is a natural phenolic glycoside compound that can be isolated from the plant Lilium longiflorum Thunb . It belongs to the class of phenols and polyphenols and has a molecular formula of C20H26O12 with a molecular weight of 458.41 g/mol . This compound is known for its various biological activities, including antioxidant and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Regaloside E is typically extracted from plants such as Lilium longiflorum Thunb. The extraction process involves the use of deep eutectic solvents (DESs), which are optimized to simultaneously extract phenolic acids and polysaccharides from the bulbs of Lilium lancifolium Thunb . The optimized extraction conditions include an extraction temperature of 50°C, an extraction time of 40 minutes, a solid-liquid ratio of 1:25, and a ratio of water in the DES of 20% .
Industrial Production Methods
The industrial production of Regaloside E primarily relies on the extraction from natural sources. The use of DESs as green solvents is advantageous due to their biodegradability and pharmaceutical acceptability . This method provides higher extraction efficiencies compared to conventional organic solvents .
Chemical Reactions Analysis
Types of Reactions
Regaloside E undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activities or to synthesize derivatives for specific applications .
Common Reagents and Conditions
Common reagents used in the reactions involving Regaloside E include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations .
Major Products Formed
The major products formed from the reactions of Regaloside E depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield oxidized derivatives with enhanced antioxidant properties, while reduction reactions may produce reduced forms with different biological activities .
Scientific Research Applications
Regaloside E has a wide range of scientific research applications in various fields:
Mechanism of Action
The mechanism of action of Regaloside E involves its interaction with various molecular targets and pathways. It exerts its effects primarily through its antioxidant properties, scavenging free radicals and reducing oxidative stress . Additionally, Regaloside E modulates the expression of inflammatory mediators, thereby exhibiting anti-inflammatory effects . The compound’s molecular targets include enzymes involved in oxidative stress and inflammation pathways .
Comparison with Similar Compounds
Regaloside E is part of a series of phenolic glycosides, including Regaloside A, Regaloside B, and Regaloside C . These compounds share similar structures but differ in their specific functional groups and substructures . Compared to its analogs, Regaloside E is unique due to its specific molecular configuration, which contributes to its distinct biological activities .
List of Similar Compounds
- Regaloside A
- Regaloside B
- Regaloside C
- Chlorogenic acid
Regaloside E stands out among these compounds due to its higher antioxidant and anti-inflammatory activities, making it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C20H26O12 |
---|---|
Molecular Weight |
458.4 g/mol |
IUPAC Name |
[(2S)-3-acetyloxy-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C20H26O12/c1-10(22)29-8-12(31-20-19(28)18(27)17(26)15(7-21)32-20)9-30-16(25)5-3-11-2-4-13(23)14(24)6-11/h2-6,12,15,17-21,23-24,26-28H,7-9H2,1H3/b5-3+/t12-,15+,17+,18-,19+,20+/m0/s1 |
InChI Key |
BTRIXFBTQFTXAB-SGKFEUNSSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H](COC(=O)/C=C/C1=CC(=C(C=C1)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
Canonical SMILES |
CC(=O)OCC(COC(=O)C=CC1=CC(=C(C=C1)O)O)OC2C(C(C(C(O2)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.